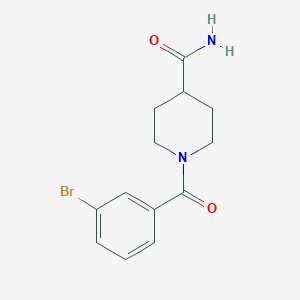
1-(3-bromobenzoyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromobenzoyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is a derivative of piperidine, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry.
作用機序
The mechanism of action of 1-(3-bromobenzoyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to interact with specific proteins in the body, leading to changes in their activity and function. This interaction can result in the inhibition of cancer cell growth or the prevention of protein aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been found to induce apoptosis, which is programmed cell death. It has also been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative diseases, the compound has been found to prevent protein aggregation, which is a hallmark of these diseases.
実験室実験の利点と制限
One of the main advantages of using 1-(3-bromobenzoyl)-4-piperidinecarboxamide in lab experiments is its high purity and stability. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost compared to other compounds that can be used for similar purposes.
将来の方向性
There are several future directions for the use of 1-(3-bromobenzoyl)-4-piperidinecarboxamide in scientific research. One direction is the development of more potent and selective derivatives of the compound for use in drug discovery. Another direction is the use of the compound in the study of protein-protein interactions and enzyme activity. Additionally, the compound could be used in the development of new diagnostic tools for cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its synthesis method has been optimized to produce high yields of pure compound, and it has been shown to have various biochemical and physiological effects. Although it has some limitations, its potential applications in drug discovery and development, chemical biology, and disease diagnosis make it a compound of interest for future research.
合成法
The synthesis of 1-(3-bromobenzoyl)-4-piperidinecarboxamide involves the reaction of 3-bromobenzoyl chloride with piperidine in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
1-(3-bromobenzoyl)-4-piperidinecarboxamide has been used in various scientific research applications, including drug discovery and development. The compound has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been used as a tool in chemical biology to study protein-protein interactions and enzyme activity.
特性
IUPAC Name |
1-(3-bromobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-11-3-1-2-10(8-11)13(18)16-6-4-9(5-7-16)12(15)17/h1-3,8-9H,4-7H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGYZAQBPYZIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)
![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)
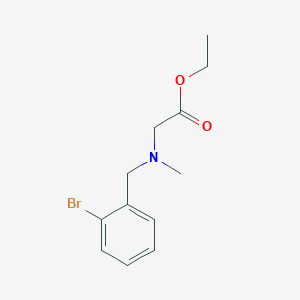
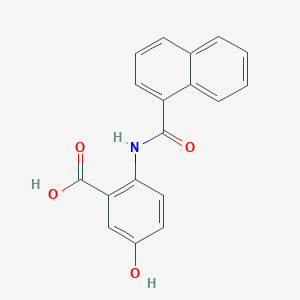
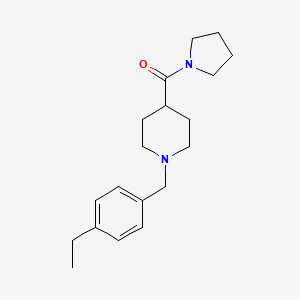
![N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)
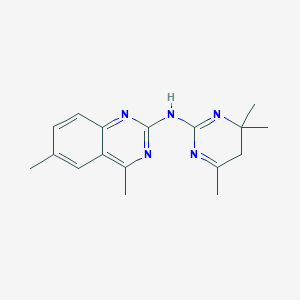
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)
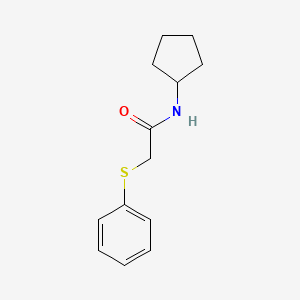
![2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)
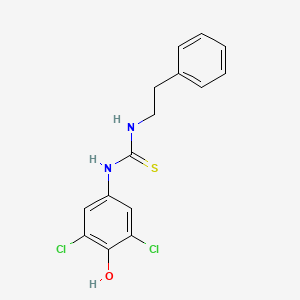

![1'-(4-morpholinyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5855790.png)